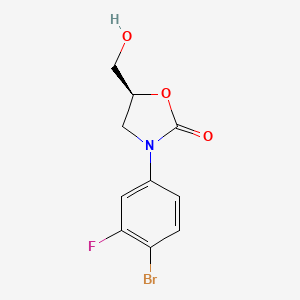
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrFNO3 and its molecular weight is 290.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as a derivative of oxazolidinone, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and its role as an intermediate in the synthesis of more complex molecules.
The compound has a molecular formula of C10H9BrFNO3 and a molecular weight of approximately 290.09 g/mol. It features a hydroxymethyl group and a bromofluorophenyl moiety, contributing to its unique biological properties. The predicted boiling point is around 401.6 °C, and it has a density of approximately 1.701 g/cm³ .
The primary mechanism of action for oxazolidinone derivatives, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein translation. This mechanism positions these compounds as potential antibiotics, particularly against Gram-positive bacteria .
Antimicrobial Activity
Research indicates that oxazolidinones exhibit potent antimicrobial activity. In particular, this compound has shown effectiveness against various strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to circumvent common resistance mechanisms makes it a candidate for further development in antibiotic therapy .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while it exhibits antimicrobial properties, it also demonstrates selective cytotoxicity towards certain cancer cell lines. This dual action raises the potential for this compound to be explored as an anticancer agent in addition to its antibacterial applications .
Case Studies and Research Findings
Several studies highlight the biological activities and therapeutic potentials of this compound:
- Antibiotic Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxazolidinone structure significantly affect antimicrobial potency. The bromofluorophenyl substitution was found to enhance activity against resistant bacterial strains .
- Cytotoxicity Profiles : Another investigation revealed that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer properties alongside its antibacterial effects .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKYDASQNOIHP-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














